2-Chloro-5-ethoxypyridine
CAS No.: 856851-48-4
Cat. No.: VC2479582
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 856851-48-4 |
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Molecular Formula | C7H8ClNO |
Molecular Weight | 157.6 g/mol |
IUPAC Name | 2-chloro-5-ethoxypyridine |
Standard InChI | InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 |
Standard InChI Key | JFVNXBTYLCBJFU-UHFFFAOYSA-N |
SMILES | CCOC1=CN=C(C=C1)Cl |
Canonical SMILES | CCOC1=CN=C(C=C1)Cl |
Introduction
2-Chloro-5-ethoxypyridine is an organic compound classified as a halogenated pyridine derivative. It features a six-membered aromatic pyridine ring substituted with a chlorine atom at the second position and an ethoxy group (-OCH₂CH₃) at the fifth position. Its molecular formula is , and it plays a significant role as an intermediate in the synthesis of complex organic compounds, particularly in pharmaceuticals and agrochemicals .
Reactivity:
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Electrophilic Substitution: The chlorine atom allows for nucleophilic attack, enabling functionalization of the compound.
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Synthetic Versatility: The ethoxy group provides steric hindrance, influencing reaction pathways.
Synthesis of 2-Chloro-5-ethoxypyridine
The synthesis of 2-Chloro-5-ethoxypyridine typically involves chlorination reactions of pyridine derivatives under controlled conditions. Common reagents include thionyl chloride or phosphorus oxychloride, which ensure selective chlorination at the second position.
General Synthetic Pathway:
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Starting Material: Pyridine derivatives such as 3-methylpyridine.
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Reaction Conditions: Chlorination using thionyl chloride or phosphorus oxychloride.
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Optimization: Temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
Reaction Example:
Applications
2-Chloro-5-ethoxypyridine is primarily used as a building block in organic synthesis due to its ability to participate in diverse chemical transformations.
Key Applications:
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Pharmaceuticals:
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Intermediate for active pharmaceutical ingredients (APIs).
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Used in the synthesis of drugs targeting specific biological pathways.
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Agrochemicals:
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Precursor for pesticides and herbicides due to its halogenated nature.
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Materials Science:
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Component in specialty chemicals with tailored properties.
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Analytical Techniques
To ensure purity and confirm the identity of 2-Chloro-5-ethoxypyridine, several analytical methods are employed:
Common Techniques:
Research Insights
The compound's chemical behavior has been extensively studied for its role in synthetic pathways and reactivity patterns.
Reaction Kinetics:
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Reactions involving nucleophilic substitution often exhibit first-order kinetics with respect to the nucleophile concentration.
Biological Relevance:
While not directly bioactive, its derivatives have shown potential in medicinal chemistry for developing therapeutic agents.
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